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molecular formula C8H10BrN3O3 B8432705 3-bromo-N-(2-methoxyethyl)-5-nitropyridin-2-amine

3-bromo-N-(2-methoxyethyl)-5-nitropyridin-2-amine

Cat. No. B8432705
M. Wt: 276.09 g/mol
InChI Key: NBXOQODCPJHESY-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

Triethylamine (53 μl) and 2-methoxyethylamine (23 mg) were added to a tetrahydrofuran (2 ml) solution containing 3-bromo-2-chloro-5-nitropyridine (60 mg), followed by stirring at room temperature for 1 hour. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=6:1 to 3:1), and a light yellow solid of 3-bromo-N-(2-methoxyethyl)-5-nitropyridin-2-amine (93.5 mg) was thus obtained.
Quantity
53 μL
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][CH2:10][CH2:11][NH2:12].O1CCCC1.[Br:18][C:19]1[C:20](Cl)=[N:21][CH:22]=[C:23]([N+:25]([O-:27])=[O:26])[CH:24]=1>O>[Br:18][C:19]1[C:20]([NH:12][CH2:11][CH2:10][O:9][CH3:8])=[N:21][CH:22]=[C:23]([N+:25]([O-:27])=[O:26])[CH:24]=1

Inputs

Step One
Name
Quantity
53 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
23 mg
Type
reactant
Smiles
COCCN
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Subsequently, the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=6:1 to 3:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)[N+](=O)[O-])NCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 93.5 mg
YIELD: CALCULATEDPERCENTYIELD 134%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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